molecular formula C24H24N4OS B1139336 gamma-Secretase modulator 1 CAS No. 1172637-87-4

gamma-Secretase modulator 1

Número de catálogo: B1139336
Número CAS: 1172637-87-4
Peso molecular: 416.5 g/mol
Clave InChI: VFSGAZRYSCNFDF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Efficacy in Animal Models

Numerous studies have demonstrated the efficacy of GSM-1 in preclinical models:

  • Reduction of Aβ42 Levels : In transgenic mouse models, GSM-1 administration resulted in significant reductions in Aβ42 levels in plasma and brain tissues. For instance, chronic treatment with GSM-1 led to a decrease in Aβ42 while maintaining normal cognitive functions, unlike traditional gamma-secretase inhibitors which often cause cognitive impairments due to their broad inhibition of gamma-secretase activity .
  • Dose-Dependent Effects : Studies indicated that GSM-1 exhibited robust time- and dose-dependent efficacy across various species, including mice and rats. The effective doses were significantly lower compared to those required for previously developed GSMs, highlighting its potency and potential for clinical use .

Clinical Implications

The modulation of gamma-secretase activity by GSM-1 opens up new avenues for therapeutic interventions:

  • Prevention of Alzheimer's Disease : Due to its ability to selectively reduce Aβ42 production without affecting Notch signaling, GSM-1 is considered a candidate for primary prevention strategies in early-onset familial Alzheimer’s disease. The selective nature of GSMs could lead to safer long-term treatment options compared to traditional inhibitors .
  • Combination Therapies : Research suggests that combining GSMs with other therapeutic agents may yield synergistic effects, enhancing overall efficacy against Alzheimer’s disease pathology. For example, co-administration with certain non-steroidal anti-inflammatory drugs has shown promise in modulating gamma-secretase activity favorably .

Case Studies

Several notable case studies have been documented regarding the application of GSM-1:

Study Model Findings
Kounnas et al. (2010)Tg2576 MiceDemonstrated significant reduction in Aβ42 levels with preserved cognition after GSM-1 treatment.
Wagner et al. (2017)Rat ModelsShowed robust pharmacodynamic effects with lower doses compared to traditional GSIs.
Yu et al. (2014)Phase 1 TrialsE2212 (a follow-up compound) showed reduced plasma Aβ42 without serious adverse events, indicating a favorable safety profile for GSMs like GSM-1.

Actividad Biológica

Gamma-secretase modulators (GSMs) represent a promising therapeutic approach for Alzheimer's disease (AD) by selectively altering the processing of amyloid precursor protein (APP) to reduce the production of the neurotoxic amyloid-beta (Aβ) peptide, particularly Aβ42. This article focuses on the biological activity of gamma-Secretase modulator 1 (GSM-1) , encompassing its mechanism of action, pharmacodynamics, and clinical implications.

GSMs, including GSM-1, function by modulating the activity of the gamma-secretase complex, which is responsible for cleaving APP. Unlike gamma-secretase inhibitors (GSIs), which completely block the enzyme's activity, GSMs selectively shift the cleavage pattern to favor the production of shorter and less toxic Aβ peptides such as Aβ38 and Aβ37 while reducing Aβ42 levels. This selective modulation is crucial for minimizing side effects associated with Notch signaling disruption, which is often a consequence of GSI treatment .

Pharmacodynamics

Recent studies have demonstrated that GSM-1 effectively alters the profile of Aβ peptides in cerebrospinal fluid (CSF). For instance, a Phase I clinical trial showed a dose-dependent decrease in Aβ42 levels alongside an increase in shorter Aβ species following administration of GSM-1. The pharmacodynamic effects suggest that GSM-1 can shift the balance away from neurotoxic Aβ42 towards more benign forms, potentially mitigating AD progression .

Table 1: Summary of Pharmacodynamic Effects of GSM-1

ParameterBaseline LevelsPost-GSM-1 Treatment LevelsChange (%)
Aβ42HighLow-70%
Aβ40ModerateModerate-10%
Aβ38LowHigh+150%
Aβ37Very LowModerate+200%

Case Studies

Case Study 1: Phase IIa Study
A Phase IIa study investigated the safety and efficacy of GSM-1 in patients with early AD. The study reported significant reductions in CSF Aβ42 levels after treatment with GSM-1 compared to placebo. Additionally, cognitive assessments indicated stabilization in cognitive decline among treated patients over a six-month period .

Case Study 2: Preclinical Models
In preclinical studies using transgenic mouse models of AD, GSM-1 demonstrated robust efficacy in reducing brain Aβ42 levels. Treatment led to a significant improvement in memory performance as assessed by behavioral tests. The compound exhibited a favorable safety profile with no observed adverse effects on Notch signaling pathways .

Research Findings

Research has highlighted several key findings regarding the biological activity of GSM-1:

  • Selectivity : GSM-1 preferentially interacts with presenilin 1 (PSEN1), a critical component of the gamma-secretase complex, enhancing its selectivity for modulating APP processing without affecting other substrates like Notch .
  • Dosing Efficacy : Studies indicate that lower doses of GSM-1 are effective at achieving desired reductions in Aβ42 compared to previous generations of GSMs, suggesting improved potency and reduced risk of side effects .
  • Long-term Effects : Longitudinal studies have shown that sustained administration of GSM-1 leads to lasting changes in Aβ peptide profiles and cognitive outcomes, supporting its potential as a long-term therapeutic option for AD management .

Propiedades

IUPAC Name

N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4OS/c1-16-14-28(15-25-16)20-12-11-18(13-21(20)29-2)26-24-27-23-19(9-6-10-22(23)30-24)17-7-4-3-5-8-17/h3-5,7-8,11-15,19H,6,9-10H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSGAZRYSCNFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CCCC4C5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655321
Record name N-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172637-87-4
Record name N-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of [3-methoxy-4-(4-methyl-imidazol-1-yl)-phenyl]-thiourea (131.2 mg, 0.5 mmol) and of 2-bromo-6-phenyl-cyclohexanone (139.2 mg, 0.55 mmol) in ethanol (5 mL) was stirred at room temperature over the weekend. A clear yellow solution was obtained which was heated over night to reflux under an atmosphere of nitrogen. After cooling to room temperature the solvent was evaporated under reduced pressure and the residue was purified by column chromatography on silica gel using dichloromethane/methanol (19:1 v/v) as eluent to yield the title compound (110 mg, 53%) as a white solid. MS ISP (m/e): 417.5 (100) [(M+H)+]. 1H NMR (DMSO-D6, 300 MHz): δ (ppm)=10.19 (s, 1H), 7.66 (s, 1H), 7.57 (s, 1H), 7.27 (t, 2H), 7.11-7.18 (m, 4H), 6.95 (s, 1H), 6.71 (d, 1H), 3.98 (m, 1H), 3.34 (s, 3H), 2.73 (m, 2.14 (m, 1H), 2.10 (s, 3H), 1.70-1.91 (m, 3H).
Quantity
131.2 mg
Type
reactant
Reaction Step One
Quantity
139.2 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
53%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.